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Compound of Interest

Compound Name: Cefotiam hexetil hydrochloride

Cat. No.: B8071401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of

Cefotiam hexetil hydrochloride, a prodrug of the second-generation cephalosporin antibiotic,

Cefotiam. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols utilized for these

analyses. This information is crucial for the structural elucidation, identification, and quality

control of this important pharmaceutical compound.

Introduction
Cefotiam hexetil hydrochloride is an orally administered β-lactam antibiotic. As a prodrug, it

is hydrolyzed in the body to its active form, Cefotiam. A thorough understanding of its

spectroscopic properties is essential for ensuring its identity, purity, and stability throughout the

drug development and manufacturing processes. This guide summarizes the key spectroscopic

data and methodologies for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While

specific spectral data for the hexetil ester is not readily available in the public domain, the

following tables present the ¹H and ¹³C NMR data for the active moiety, Cefotiam, which serves

as a critical reference. The spectra were recorded on a 600 MHz instrument in DMSO-d6.[1]
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¹H NMR Spectral Data of Cefotiam
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.45 d 1H -NH (amide)

7.15 s 2H -NH₂ (amino)

6.69 s 1H Thiazole-H

5.61 dd 1H H-7

5.05 d 1H H-6

4.30 d 1H -CH₂-S-

4.15 d 1H -CH₂-S-

3.66 s 2H -CH₂-CO-

3.52 d 1H H-2

3.33 d 1H H-2

4.45 t 2H -N-CH₂-

2.78 t 2H -CH₂-N(CH₃)₂

2.54 s 6H -N(CH₃)₂

Data is for the active moiety, Cefotiam, and serves as a reference.

¹³C NMR Spectral Data of Cefotiam
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Chemical Shift (δ) ppm Carbon Type Assignment

170.5 C -C=O (amide)

167.1 C -C=O (carboxyl)

163.0 C β-lactam C=O

149.8 C Tetrazole C

141.2 C Thiazole C-2

117.0 C Thiazole C-5

107.5 CH Thiazole C-4

59.2 CH C-7

57.5 CH C-6

56.9 CH₂ -N-CH₂-

48.0 CH₂ -CH₂-N(CH₃)₂

43.5 CH₃ -N(CH₃)₂

34.5 CH₂ -CH₂-CO-

28.9 CH₂ C-2

25.8 CH₂ -CH₂-S-

Data is for the active moiety, Cefotiam, and serves as a reference.

Experimental Protocol for NMR Analysis
Instrument: Varian INOVA 600 MHz NMR Spectrometer.[1]

Sample Preparation: A solution of Cefotiam hydrochloride (approximately 10 mg) is prepared

in deuterated dimethyl sulfoxide (DMSO-d6).[1]

Internal Standard: Tetramethylsilane (TMS) is used as an internal reference standard (δ =

0.00 ppm).[1]
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired at 25°C. For structural confirmation,

2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of Cefotiam hexetil hydrochloride is expected to show characteristic absorption

bands for its key functional groups.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400-3200 N-H Stretching (Amide and Amine)

~3000-2850 C-H Stretching (Alkyl)

~1770 C=O Stretching (β-lactam carbonyl)

~1750 C=O Stretching (Ester carbonyl)

~1670 C=O Stretching (Amide I)

~1540 N-H Bending (Amide II)

~1250 C-O Stretching (Ester)

Experimental Protocol for IR Analysis
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample of Cefotiam hexetil hydrochloride can be prepared

for analysis using the potassium bromide (KBr) pellet method. A small amount of the sample

is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively,

Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the

ATR crystal.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound, which aids in its identification and structural elucidation. Electrospray ionization

(ESI) is a common technique for the analysis of polar molecules like Cefotiam hexetil
hydrochloride.

Mass Spectrometry Data
m/z (Mass-to-Charge Ratio) Interpretation

696.2
[M+H]⁺ (protonated molecule of Cefotiam

hexetil)

526.1
[M+H]⁺ of Cefotiam (loss of the hexetil ester

group)

399.1 Fragment ion

271.1 Fragment ion

156.1 Fragment ion

Fragmentation data is based on the analysis of Cefotiam and its derivatives and may be

representative for Cefotiam hexetil hydrochloride.

Experimental Protocol for MS Analysis
Instrument: A High-Performance Liquid Chromatography (HPLC) system coupled with a

tandem mass spectrometer (MS/MS) with an ESI source.[2][3]

Chromatographic Separation: An Agilent SB-C18 column (or equivalent) is used for

separation. The mobile phase typically consists of a gradient of acetonitrile and water with

0.1% formic acid.[2][3]

Mass Spectrometry Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

Scan Range: m/z 50-1000.[2][3]

Source Voltage: 4 kV.[2][3]
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Drying Gas Temperature: 350°C.[2][3]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

Cefotiam hexetil hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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